molecular formula C12H11NO4 B12838969 5-Hydroxy-2-((2-hydroxyethyl)amino)naphthalene-1,4-dione

5-Hydroxy-2-((2-hydroxyethyl)amino)naphthalene-1,4-dione

Katalognummer: B12838969
Molekulargewicht: 233.22 g/mol
InChI-Schlüssel: DFZSPFLFTJGIEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxy-2-((2-hydroxyethyl)amino)naphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound features a naphthalene ring substituted with hydroxy and amino groups, making it a versatile molecule in organic synthesis and research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-((2-hydroxyethyl)amino)naphthalene-1,4-dione typically involves the condensation of 2-hydroxy-1,4-naphthoquinone with 2-aminoethanol. This reaction is often catalyzed by acids or bases under reflux conditions in solvents like ethanol or methanol . The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as L-proline have been employed to improve the efficiency and sustainability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxy-2-((2-hydroxyethyl)amino)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The naphthoquinone core can be reduced to naphthohydroquinone.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of catalysts.

Major Products

    Oxidation: Formation of 1,4-naphthoquinone derivatives.

    Reduction: Formation of naphthohydroquinone derivatives.

    Substitution: Formation of various substituted naphthoquinone derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5-Hydroxy-2-((2-hydroxyethyl)amino)naphthalene-1,4-dione involves its interaction with cellular targets such as enzymes and receptors. The compound can undergo redox cycling, generating reactive oxygen species that induce oxidative stress in cells. This property is exploited in its antimicrobial and anticancer activities . Additionally, the hydroxy and amino groups facilitate binding to specific molecular targets, modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Hydroxy-2-((2-hydroxyethyl)amino)naphthalene-1,4-dione is unique due to the presence of both hydroxy and amino groups, which enhance its reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.

Eigenschaften

Molekularformel

C12H11NO4

Molekulargewicht

233.22 g/mol

IUPAC-Name

5-hydroxy-2-(2-hydroxyethylamino)naphthalene-1,4-dione

InChI

InChI=1S/C12H11NO4/c14-5-4-13-8-6-10(16)11-7(12(8)17)2-1-3-9(11)15/h1-3,6,13-15H,4-5H2

InChI-Schlüssel

DFZSPFLFTJGIEX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)O)C(=O)C=C(C2=O)NCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.